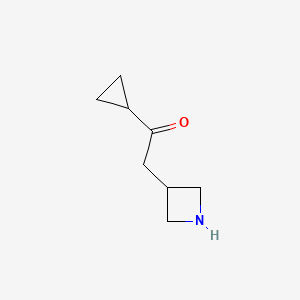
1-(3-Methoxyphenyl)-2-methyl-2-propenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-methyl-2-propenone is an organic compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and a methyl group attached to an alpha, beta-unsaturated ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the α,β-unsaturated ketone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. Industrial production often employs advanced purification techniques to ensure the final product meets quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-2-propenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-2-methyl-2-propenone has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or antioxidant agent.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Methoxyphenyl)-2-methyl-2-propenone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but often include oxidative stress pathways, inflammatory responses, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxyphenyl)-2-methyl-2-propenone is similar to other compounds such as:
Apocynin: Both compounds share a methoxyphenyl group, but apocynin has a hydroxyl group in place of the methyl group.
Acetovanillone: This compound is structurally similar but lacks the α,β-unsaturated ketone functionality.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research and development may uncover additional uses and benefits of this compound.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
BFZSNOGPLIZMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)

![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)





